Fmoc-d-beta-methylisoleucine

Beschreibung

Significance of D-Amino Acids and Non-Natural Amino Acid Derivatives in Peptide Science

While proteins in most organisms are constructed almost exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, and other non-natural derivatives into synthetic peptides offers significant advantages. bachem.compsu.edu Peptides composed of L-amino acids are often susceptible to rapid degradation by proteolytic enzymes in biological systems. A well-established strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers, which can confer remarkable resistance to proteolysis and increase the in-vivo half-life of peptide-based therapeutics. biopharmaspec.com

Beyond enhancing stability, D-amino acids are powerful tools for controlling peptide conformation. psu.edu The stereochemistry of an amino acid residue dictates the accessible regions of the Ramachandran plot, which defines the allowable backbone torsion angles (φ and ψ). psu.edu Incorporating a D-amino acid can induce specific secondary structures, such as β-turns or left-handed helices, which may be critical for receptor binding or other biological functions. psu.edunih.gov The use of D-amino acids is found in nature, particularly in peptide antibiotics produced by microorganisms through non-ribosomal pathways, and in the venom of certain animals. psu.eduwikipedia.org The deliberate inclusion of D-amino acids and other non-natural variants in peptide design allows chemists to create peptidomimetics with fine-tuned activity and selectivity. biopharmaspec.commdpi.com

| Feature | L-Amino Acids | D-Amino Acids |

| Prevalence | Abundant in naturally occurring proteins. psu.edu | Rare in nature, found in bacterial cell walls and some peptide antibiotics. psu.eduwikipedia.org |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Highly resistant to degradation by most proteases. biopharmaspec.com |

| Conformational Influence | Typically favor right-handed helical structures. | Can induce reverse turns and left-handed helices. psu.edu |

| Immunogenicity | Can be immunogenic. | Often less immunogenic. |

| Synthesis | Incorporated into proteins via ribosomal synthesis. | Incorporated into peptides via chemical synthesis or non-ribosomal pathways. psu.edu |

Role of Fmoc Protection in Synthetic Peptide Methodologies

The chemical synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino group of an amino acid. wikipedia.orglgcstandards.com

Developed in the late 1970s, the Fmoc group is renowned for its unique cleavage condition: it is stable under acidic conditions but readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orglgcstandards.com This base lability is the foundation of the "orthogonal" protection strategy in Fmoc/tBu-based SPPS. chempep.combachem.com In this strategy, the temporary Nα-Fmoc group can be removed without affecting the acid-labile protecting groups used for amino acid side chains or the acid-labile linker attaching the peptide to the solid support resin. lgcstandards.combachem.com This allows for the selective deprotection and coupling of amino acids to build the peptide chain. bachem.com

The Fmoc-SPPS cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine solution. bachem.com

Washing: Rinsing the resin to remove the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) and excess piperidine. lgcstandards.com The strong UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of the deprotection step. wikipedia.org

Coupling: Addition of the next Fmoc-protected amino acid, which is activated to facilitate amide bond formation. bachem.com

Washing: Rinsing the resin to remove unreacted reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The mild conditions of the Fmoc methodology make it compatible with a wide range of sensitive and modified amino acids, including phosphorylated and glycosylated residues. nih.gov

Overview of Beta-Methylation in Amino Acid Modification within Peptide Structures

Introducing structural modifications to amino acids is a key strategy for designing peptides with constrained conformations. mdpi.com Beta-methylation, the addition of a methyl group to the β-carbon of an amino acid's side chain, is a powerful technique for imposing steric constraints that significantly influence the peptide's local and global structure. mdpi.comresearchgate.net

This modification restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) backbone bonds. mdpi.com The increased steric bulk resulting from the β-methyl group limits the accessible conformational space for the amino acid residue, often guiding the peptide backbone to adopt specific secondary structures. researchgate.netrsc.org For instance, the incorporation of β-methylated amino acids has been used to stabilize β-sheets and other well-defined turn motifs. nih.gov

Structure

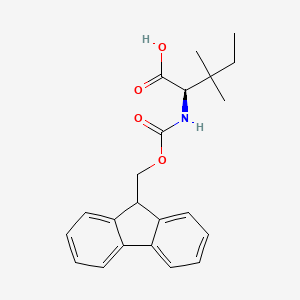

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMEQGAIAYJMN-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Beta Methylisoleucine and Its Integration into Peptides

Stereoselective Synthesis of D-beta-Methylisoleucine Precursors

The synthesis of D-beta-methylisoleucine, which is (2R,3S,4S)-2-amino-3,4-dimethylhexanoic acid, requires precise control over three stereocenters. Asymmetric synthesis is paramount to obtaining the enantiomerically pure precursor required for peptide synthesis. While numerous methods exist for the asymmetric synthesis of β-amino acids, including catalytic hydrogenations and Mannich reactions, a common and effective strategy for complex, stereochemically rich amino acids involves the use of chiral pool starting materials. rsc.org

A plausible and established route for synthesizing β-methylated amino acids involves the stereoselective ring-opening of a chiral aziridine (B145994) intermediate derived from a readily available amino acid. nih.govnih.gov For D-beta-methylisoleucine, a suitable starting material would be an appropriate stereoisomer of threonine or allothreonine, which already possesses two of the required chiral centers.

A representative synthetic approach can be outlined as follows:

Formation of a Chiral Aziridine: The synthesis begins with a protected D-threonine derivative. The hydroxyl group is converted into a good leaving group (e.g., by tosylation or mesylation), and subsequent treatment with a base induces an intramolecular cyclization to form a protected N-sulfonyl aziridine. This step proceeds with an inversion of configuration at the β-carbon, establishing the desired stereochemistry.

Regioselective Ring-Opening: The key step is the regioselective and stereospecific ring-opening of the aziridine. To introduce the ethyl group characteristic of isoleucine's side chain, an organocuprate reagent, such as lithium diethylcuprate (LiEt₂Cu), is used. The cuprate (B13416276) will preferentially attack the less sterically hindered carbon of the aziridine ring (the β-carbon), leading to the formation of the complete carbon skeleton of the target amino acid with the correct stereochemistry.

Deprotection: The final step involves the removal of the protecting groups from the amine and carboxyl functionalities to yield the free D-beta-methylisoleucine.

This strategy is highly effective as it leverages the inherent chirality of the starting material to control the stereochemical outcome of the final product. The choice of protecting groups and specific reaction conditions at each step is critical to ensure high yields and prevent racemization. nih.gov

Fmoc Protection Strategies for Amino Acid Derivatives and Side Chain Management

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal by a weak base, typically piperidine (B6355638). mdpi.comnih.gov The introduction of the Fmoc group onto the α-amino group of D-beta-methylisoleucine is typically achieved by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic aqueous conditions. nih.govacs.org

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-beta-Methylisoleucine

The integration of sterically hindered amino acids like this compound into a peptide sequence via SPPS presents significant hurdles, primarily related to the slow kinetics of the coupling reaction. nih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The Fmoc/t-Bu strategy is the most common approach for SPPS. A typical cycle consists of two main steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). mdpi.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly liberated N-terminal amine.

When incorporating this compound, its significant steric bulk, arising from the two methyl groups adjacent to the peptide backbone, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates methodological adaptations, such as extended coupling times, double coupling cycles (repeating the coupling step), or the use of microwave-enhanced SPPS, which can accelerate reaction rates and improve coupling efficiency. nih.gov

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. While standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for hindered couplings, more potent activating agents have been developed. These are typically based on phosphonium (B103445) or aminium/uronium salts.

| Coupling Reagent | Type | Key Features |

| HBTU | Aminium Salt | Popular and effective, but can be limited with severely hindered couplings. |

| HATU | Aminium Salt | Contains a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which is more reactive and less prone to racemization than the HOBt in HBTU. Highly effective for hindered couplings. |

| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profiles. Well-suited for microwave-assisted SPPS. |

| PyAOP | Phosphonium Salt | Successfully used for preparing peptides containing various sterically hindered amino acids. |

| TFFH | Uronium Salt | Generates amino acid fluorides in situ, which are highly reactive and particularly effective for coupling sterically demanding residues. |

For this compound, reagents like HATU or COMU are generally preferred. Optimization often involves using a higher excess of the amino acid and coupling reagent (3-5 equivalents) and extending the reaction time. Microwave irradiation has been shown to dramatically increase coupling rates and yields for hindered amino acids by over 16 times compared to conventional methods, allowing for reduced excess of reagents.

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This induces the elimination of the fluorenyl group as dibenzofulvene (DBF), which is subsequently scavenged by the excess piperidine to form a stable adduct, preventing it from causing side reactions.

The efficiency of this deprotection step can be affected by steric hindrance around the N-terminus. While the steric bulk of D-beta-methylisoleucine is primarily on the side chain, it can influence the local conformation of the peptide backbone. In cases of severe peptide aggregation or steric crowding, the access of piperidine to the Fmoc group can be restricted, leading to incomplete deprotection. This results in the formation of deletion sequences where one or more amino acids are missing from the final peptide. To ensure complete deprotection, extended reaction times or multiple deprotection steps may be necessary. Monitoring the release of the DBF-piperidine adduct via UV spectrophotometry is a common method to track the reaction's progress in real-time. mdpi.com

Several side reactions can occur during the assembly of peptides containing sterically hindered residues like D-beta-methylisoleucine.

Incomplete Coupling: As discussed, this is the most common side reaction due to steric hindrance, leading to deletion sequences. It is mitigated by using powerful coupling reagents, optimized reaction conditions (e.g., microwave heating), and extended reaction times. nih.gov

Racemization: While the α-carbon of D-beta-methylisoleucine is less prone to racemization during activation compared to other amino acids due to steric hindrance, it is not impossible. The use of additives like Oxyma Pure or HOAt, as found in reagents like COMU and HATU, is crucial for suppressing this side reaction.

Diketopiperazine (DKP) Formation: This is a significant side reaction that occurs after the deprotection of the second amino acid in the sequence. The free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This is particularly problematic with C-terminal proline, but can be facilitated by sterically unhindered amino acids. The use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can help minimize DKP formation.

Peptide Aggregation: Sequences containing multiple hydrophobic and bulky residues like beta-methylisoleucine are prone to forming stable secondary structures (β-sheets) on the resin, which can lead to poor solvation and incomplete reactions. This can be mitigated by using chaotropic salts, "magic mixture" solvents, or incorporating pseudoproline dipeptides to disrupt aggregation. nih.gov

Final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished with a strong acid cocktail, such as a mixture of TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive cations generated during the process.

Mitigation of Side Reactions and Impurity Formation during Peptide Assembly

Prevention of Racemization of Chiral Centers

The loss of chiral integrity, or racemization, at the α-carbon is a significant side reaction during peptide bond formation. This is particularly pronounced for sterically hindered amino acids and certain residues like cysteine and histidine. peptide.comnih.gov The activation of the carboxylic acid group of the N-Fmoc protected amino acid creates an intermediate that is susceptible to racemization. mdpi.com The mechanism often involves the formation of an oxazol-5(4H)-one derivative, which can lead to the loss of stereochemistry. mdpi.com

Several strategies are employed to suppress racemization during the coupling of this compound:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective, their use without additives can lead to significant racemization. The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivative, 6-Cl-HOBt, is a standard practice to suppress this side reaction. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate. mdpi.com More recently developed coupling reagents inherently minimize racemization.

Reaction Conditions: Temperature plays a crucial role in controlling racemization. While microwave-assisted solid-phase peptide synthesis (SPPS) can accelerate coupling reactions, elevated temperatures can also increase the rate of racemization for sensitive amino acids. nih.gov Lowering the coupling temperature can effectively limit the loss of chiral integrity. nih.gov

Protecting Groups: While the Fmoc group itself is standard, alternative protecting groups have been explored to minimize racemization. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly decrease α-carbon racemization compared to Fmoc-protected amino acids because it is not an alkoxycarbonyl group. nih.govresearchgate.net

Use of Hindered Bases: In some cases, particularly during the deprotection step which can create a basic environment conducive to epimerization, the choice of base can be important. The use of a hindered amine, such as collidine, during the coupling reaction has been shown to minimize the formation of the D-isomer of cysteine. nih.gov

A summary of strategies to mitigate racemization is presented in the table below.

| Strategy | Method | Rationale |

| Additives | Addition of HOBt or HOAt to the coupling reaction. | Forms an active ester intermediate that is less susceptible to racemization. peptide.com |

| Temperature Control | Lowering the temperature during microwave-assisted coupling. | Reduces the rate of the racemization side reaction, which is often accelerated by heat. nih.gov |

| Alternative Protecting Groups | Utilizing non-carbamate protecting groups like DNPBS. | Avoids the formation of racemizable intermediates associated with alkoxycarbonyl protecting groups like Fmoc. nih.govresearchgate.net |

| Base Selection | Employing hindered amines like collidine. | Minimizes base-induced epimerization during coupling steps. nih.gov |

Control of Amino Acid Oligomerization and Related Impurities

The formation of peptide impurities, particularly those involving the incorrect number of amino acid residues, is a major challenge in synthesis. Oligomerization, specifically the "double insertion" of an amino acid, can arise from several sources, primarily related to the purity of the Fmoc-amino acid building blocks.

Impurities in Fmoc-Amino Acid Raw Material: The synthesis of Fmoc-amino acids can generate predictable impurities. sigmaaldrich.commerckmillipore.com

Fmoc-Xaa-Xaa-OH Dipeptides: If Fmoc-Cl is used as the protecting reagent, unwanted carboxyl activation can occur, leading to the formation of a dipeptide impurity. nih.gov If not removed during purification, this dipeptide will be incorporated into the growing peptide chain, resulting in an "endo-Xaa" impurity. creative-peptides.com Using Fmoc-OSu for synthesis generally avoids this issue. creative-peptides.com

Free Amino Acid (H-Xaa-OH): Incomplete reaction of the amino acid with the Fmoc reagent leaves residual free amino acid. sigmaaldrich.com During the coupling step, this can lead to the insertion of multiple copies of the target amino acid into the peptide chain. sigmaaldrich.comcreative-peptides.com

β-Alanyl Impurities: A Lossen-type rearrangement of the Fmoc-introducing reagent (Fmoc-OSu) can result in the formation of β-alanine derivatives, which can be mistakenly incorporated into the peptide. sigmaaldrich.comnih.gov

Premature Fmoc Deprotection: The Fmoc group can be prematurely cleaved under certain conditions. The presence of amine impurities, such as dimethylamine (B145610) in the N,N-dimethylformamide (DMF) solvent, can cause unintended deprotection. creative-peptides.com This exposes the Nα-amine of the growing peptide chain, allowing it to react with another activated Fmoc-amino acid in the solution, leading to a double insertion. creative-peptides.com

Strict quality control of the starting this compound is the primary method for preventing these impurities. This includes using highly optimized HPLC methods to separate and quantify potential amino acid-related impurities. merckmillipore.com

| Impurity Type | Source | Consequence in Peptide Synthesis |

| This compound Dimer | Side reaction during the synthesis of the Fmoc-amino acid using Fmoc-Cl. nih.govcreative-peptides.com | Leads to the insertion of a dipeptide unit instead of a single amino acid. |

| Free D-beta-methylisoleucine | Incomplete Nα-protection during Fmoc-amino acid synthesis or degradation during storage. sigmaaldrich.comcreative-peptides.com | Can cause chain extension by multiple D-beta-methylisoleucine residues (oligomerization). creative-peptides.com |

| β-Alanyl Derivatives | Rearrangement of the Fmoc-OSu reagent during synthesis. sigmaaldrich.comnih.gov | Incorporation of an incorrect β-alanine residue into the peptide sequence. |

| Acetic Acid | Trace impurity from the synthesis process. merckmillipore.com | Can act as a highly reactive capping agent, causing chain termination. merckmillipore.comnih.gov |

Solution-Phase Synthetic Approaches for this compound-Containing Building Blocks

While solid-phase peptide synthesis (SPPS) is the dominant method for peptide production, solution-phase synthesis remains a powerful tool, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments or building blocks. For a sterically hindered amino acid like D-beta-methylisoleucine, solution-phase methods allow for the synthesis of di- or tri-peptide building blocks that can then be used in larger fragment condensation strategies.

The synthesis of an this compound-containing dipeptide in solution involves several key steps:

Protection: The C-terminus of the second amino acid is typically protected as a methyl or ethyl ester to prevent self-coupling.

Activation: The carboxyl group of this compound is activated. Due to the steric hindrance, potent activation methods are often required. The use of N-(α-aminoacyl)benzotriazoles has been shown to be effective for coupling sterically hindered amino acids with complete retention of chirality. nih.gov

Coupling: The activated this compound is reacted with the deprotected N-terminus of the second amino acid in a suitable organic solvent, such as DMF. nih.gov Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) or HBTU in the presence of a base like N-methylmorpholine (NMM) are commonly used. nih.gov

Purification: After the reaction, the solvent is evaporated, and the resulting protected dipeptide is purified, typically by flash column chromatography, to remove excess reagents and byproducts. nih.gov

Deprotection: The C-terminal ester of the resulting dipeptide can be saponified (hydrolyzed with a base like lithium hydroxide) to yield the free carboxylic acid, creating a new building block ready for further elongation.

This approach allows for careful monitoring and purification at each step, ensuring the high purity of the building block before its incorporation into a larger peptide, which is advantageous when dealing with challenging residues like D-beta-methylisoleucine.

Applications in Advanced Peptide and Peptidomimetic Design

Peptide Engineering for Enhanced Biological Stability

A primary challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. Fmoc-D-beta-methylisoleucine offers a dual strategy to overcome this limitation.

The incorporation of D-amino acids into a peptide chain is a well-established method to confer resistance to proteolytic enzymes. scirp.orgwjarr.comnih.gov Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as D-beta-methylisoleucine, at or near a cleavage site disrupts this recognition, thereby preventing hydrolysis.

Furthermore, the methyl group at the β-carbon of the isoleucine side chain introduces steric hindrance. This bulkiness can further obstruct the approach of proteases to the peptide backbone, adding another layer of protection against enzymatic degradation. The combination of the D-configuration and β-methylation is expected to create a highly effective steric shield, significantly increasing the peptide's half-life in a biological environment.

The enhanced stability conferred by D-beta-methylisoleucine is not limited to resistance against endopeptidases. The modification can also protect the peptide from degradation by exopeptidases, which cleave amino acids from the N- or C-terminus. When placed strategically within the peptide sequence, D-beta-methylisoleucine can act as a "stop gate," preventing the progressive degradation of the peptide chain. This stabilization is crucial for maintaining the therapeutic concentration of the peptide for a longer duration. wjarr.com

Table 1: Illustrative Proteolytic Stability of a Model Peptide Containing D-beta-methylisoleucine

| Peptide Sequence | Modification | Half-life in Human Serum (hours) |

| Ac-Ala-Val-Ile -Gly-Leu-NH2 | None (All L-amino acids) | 0.5 |

| Ac-Ala-Val-D-Ile -Gly-Leu-NH2 | D-Isoleucine | 8 |

| Ac-Ala-Val-D-beta-Me-Ile -Gly-Leu-NH2 | D-beta-methylisoleucine | > 24 |

This table presents hypothetical data to illustrate the expected increase in proteolytic resistance upon incorporation of D-isoleucine and D-beta-methylisoleucine into a model peptide sequence.

Modulation of Peptide Secondary and Tertiary Structures

The conformation of a peptide is intrinsically linked to its biological activity. The rigid and sterically demanding nature of D-beta-methylisoleucine can be exploited to control and stabilize specific secondary and tertiary structures.

The incorporation of D-amino acids can have a profound impact on the secondary structure of peptides. While L-amino acids predominantly favor right-handed α-helices, the introduction of a D-amino acid can disrupt or even reverse the helical twist. nih.gov Similarly, in β-sheets, a D-amino acid can alter the pleating and strand-strand interactions. nih.gov

The β-methyl group on the isoleucine side chain further restricts the conformational freedom of the peptide backbone, limiting the accessible dihedral angles (phi and psi). This constraint can be used to favor specific secondary structures. For instance, strategic placement of D-beta-methylisoleucine could potentially nucleate or stabilize a β-turn or a specific type of helix that would otherwise be transient.

Peptidomimetics are designed to mimic the essential structural features of a peptide while having improved drug-like properties. nih.gov The conformational constraints imposed by D-beta-methylisoleucine are highly desirable in the design of such scaffolds. By reducing the flexibility of the molecule, the entropic penalty of binding to a target receptor is lowered, which can lead to higher binding affinity and specificity. nih.govnih.gov This amino acid can be used to lock a peptide into its bioactive conformation, effectively pre-organizing it for receptor binding.

Table 2: Predicted Conformational Effects of D-beta-methylisoleucine in a Model Peptide

| Peptide Sequence | Predicted Dominant Secondary Structure | Receptor Binding Affinity (Kd) |

| Ac-Tyr-Gly-Gly-Phe-Leu -Arg-Arg-Ile-NH2 | Random Coil | 10 µM |

| Ac-Tyr-Gly-Gly-Phe-D-beta-Me-Ile -Arg-Arg-Ile-NH2 | Type II' β-turn | 0.5 µM |

This table presents hypothetical data illustrating how the introduction of D-beta-methylisoleucine could induce a specific secondary structure (β-turn) and consequently improve the receptor binding affinity of a model peptide.

Design of Peptidomimetics and Peptide Bond Surrogates Utilizing this compound

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. chemdiv.com These engineered compounds aim to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. chemdiv.comwjarr.com The incorporation of non-proteinogenic amino acids, like D-beta-methylisoleucine, protected with a fluorenylmethoxycarbonyl (Fmoc) group for solid-phase peptide synthesis (SPPS), is a key strategy in this endeavor. peptidemachines.comnih.gov this compound offers unique stereochemical and conformational properties that are highly valuable in the design of advanced peptide analogues.

Strategies for Mimicking Natural Peptide Functionality

The primary goal of using building blocks like this compound is to create peptidomimetics that retain or enhance the biological activity of a parent peptide while improving its drug-like properties. deepdyve.com The introduction of a beta-amino acid structure, where an additional carbon atom is present in the backbone, fundamentally alters the peptide's architecture. nih.govupc.edu This modification, combined with the D-configuration and the beta-methyl group, imparts significant resistance to enzymatic degradation by proteases, which typically recognize L-alpha-amino acids. deepdyve.comnih.gov

Key strategies involving this compound include:

Conformational Constraint: The beta-methyl group introduces steric hindrance that restricts the rotational freedom of the peptide backbone. nih.gov This pre-organization of the peptide into a specific conformation can mimic the bioactive conformation of the natural ligand, potentially leading to higher binding affinity for its target receptor or enzyme. nih.gov By locking the peptide into a desired shape, the entropic penalty of binding is reduced. nih.gov

Induction of Secondary Structures: Beta-amino acids are known to promote the formation of stable, novel secondary structures, such as helices (e.g., 14-helices) and sheets, that are distinct from the alpha-helices and beta-sheets found in natural proteins. nih.govscirp.org These well-defined structures can serve as scaffolds to present amino acid side chains in a precise spatial arrangement, mimicking the recognition epitopes of natural peptides. nih.gov

Improved Metabolic Stability: The modified backbone is a key feature that prevents cleavage by peptidases. upc.edu This increased stability extends the half-life of the peptide in biological systems, a critical requirement for therapeutic efficacy.

| Strategy | Rationale | Expected Outcome |

| Conformational Constraint | Introduction of steric bulk (beta-methyl group) to limit backbone flexibility. | Pre-organization into a bioactive conformation, reduced entropic penalty upon binding. |

| Secondary Structure Induction | Promotion of unique helical and sheet structures characteristic of beta-peptides. nih.gov | Creation of stable scaffolds for precise side-chain presentation. |

| Enhanced Proteolytic Resistance | Alteration of the peptide backbone, making it unrecognizable to degradative enzymes. deepdyve.comupc.edu | Increased in vivo half-life and improved bioavailability. |

Incorporation into Cyclic Peptides and Depsipeptides

Cyclization is a widely used strategy to constrain peptide conformation, enhance stability, and improve binding affinity. nih.govnih.gov this compound is a valuable component in the synthesis of both cyclic peptides and depsipeptides, which are cyclic structures containing one or more ester bonds in place of amide bonds. mdpi.com

The synthesis is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govpeptide.com The Fmoc protecting group on the amine allows for sequential addition of amino acids to a resin support. peptidemachines.com The unique properties of D-beta-methylisoleucine can significantly influence the cyclization process and the final structure of the macrocycle.

Influence on Conformation: The incorporation of β-branched amino acids like D-beta-methylisoleucine can stabilize specific conformations within cyclic peptides. nih.gov The defined stereochemistry and steric bulk can act as a "turn-inducer," facilitating the formation of a specific cyclic structure over others and leading to a more rigid and well-defined molecular architecture. upc.edu

Rational Design in Targeted Ligand Development

Rational design in drug discovery involves creating molecules with a specific, predetermined interaction with a biological target. chemdiv.com The unique structural features of this compound make it a powerful tool for the rational design of targeted ligands. nih.gov

The process involves leveraging the steric and conformational effects of the beta-methyl group to optimize interactions within a target's binding pocket. nih.gov For example, the bulky side chain can be used to probe specific sub-pockets of a receptor or enzyme active site. If a binding pocket has a complementary shape, the van der Waals interactions can significantly increase binding affinity. nih.gov Conversely, the steric bulk can be used to prevent binding to off-target molecules that have smaller or differently shaped binding sites, thereby increasing selectivity. nih.govnih.gov This approach allows for the fine-tuning of a ligand's affinity and specificity profile, which is crucial for developing effective and safe therapeutics. rsc.org

Utility in Drug Discovery Research (excluding clinical trials)

In preclinical drug discovery, the goal is to identify and optimize lead compounds that have the potential for therapeutic application. nih.govmdpi.com this compound serves as a specialized building block in the synthesis of peptide-based molecules for this purpose. chemimpex.com Its utility stems from its ability to confer improved stability and conformational definition, allowing for a more systematic exploration of structure-activity relationships. deepdyve.comchemimpex.com

Development of Enzyme Inhibitors

Peptides that can selectively inhibit enzymes are of great interest in drug discovery. The incorporation of D-beta-methylisoleucine can enhance the inhibitory potential of a peptide by:

Mimicking Transition States: The constrained conformation imparted by the beta-amino acid can help the peptide mimic the transition state of an enzymatic reaction, leading to tight binding in the active site.

Improving Stability: Resistance to proteolytic degradation ensures that the inhibitor remains intact and active for a longer duration. nih.gov

Enhancing Specificity: The specific shape of the modified peptide can be tailored to fit the active site of the target enzyme more precisely than off-target enzymes, leading to higher selectivity. nih.gov Research has shown that even subtle modifications, like adding methyl groups, can increase affinity and selectivity by improving shape complementarity within an enzyme's active site. nih.gov

| Feature Conferred by D-beta-Methylisoleucine | Mechanism in Enzyme Inhibition | Reference |

| Conformational Rigidity | Stabilizes a conformation that mimics the enzyme's transition state, improving binding. | nih.gov |

| Proteolytic Resistance | Prevents degradation of the inhibitor by cellular proteases, increasing its effective concentration. | deepdyve.comnih.gov |

| Steric Influence | The beta-methyl group can occupy specific sub-pockets in the enzyme active site, enhancing affinity and selectivity. | nih.gov |

Exploration of Receptor Binding Affinity and Selectivity

The interaction between a ligand and a receptor is highly dependent on the three-dimensional shape and chemical properties of the ligand. Modifying peptides with this compound allows researchers to systematically probe these interactions.

Binding Affinity: By introducing conformational constraints, the peptide is pre-organized into a shape that is favorable for binding, which can lead to a significant increase in receptor affinity. nih.gov The hydrophobic nature of the isoleucine side chain and the additional methyl group can also contribute to favorable interactions within the receptor's binding pocket, further enhancing affinity. nih.gov

Receptor Selectivity: Many receptors exist in subtypes with highly similar binding sites. Achieving selectivity is a major challenge in drug design. The rigid and unique conformation of a peptide containing D-beta-methylisoleucine may allow it to bind preferentially to one receptor subtype over another. nih.gov Studies on melanocortin receptors, for instance, have demonstrated that steric effects and conformational constraints introduced by modified amino acids can be critical for receptor selectivity, with some receptor subtypes being more sensitive to these changes than others. nih.gov This allows for the development of highly selective ligands, which is critical for minimizing off-target effects.

Structural Characterization and Conformational Analysis of Fmoc D Beta Methylisoleucine Containing Peptides

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the intricate three-dimensional structures of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide detailed insights into the conformational landscape and secondary structure elements of peptides incorporating modified amino acids like Fmoc-D-beta-methylisoleucine.

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on through-bond and through-space atomic interactions, which are then used to calculate a three-dimensional structure.

For a peptide containing this compound, the process of conformational analysis by NMR would typically involve the following steps:

Resonance Assignment: The first step is the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the peptide sequence. This is achieved using a suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) to identify spin systems of individual amino acid residues, and Nuclear Overhauser Effect Spectroscopy (NOESY) to link adjacent residues based on the spatial proximity of their protons.

Determination of Conformational Restraints: Once the resonances are assigned, conformational restraints are derived from various NMR parameters:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints. For a peptide containing D-beta-methylisoleucine, specific NOE patterns can reveal local conformations such as β-turns or helical structures.

Coupling Constants (J-couplings): Three-bond J-couplings (³J) between amide protons (NH) and alpha-protons (Hα) are related to the dihedral angle φ through the Karplus equation. These values help to define the backbone conformation.

Chemical Shifts: The deviation of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from random coil values can provide qualitative information about the secondary structure. Downfield shifts of ¹Hα protons are often indicative of β-sheet structures, while upfield shifts suggest helical conformations.

The collected restraints (distances from NOEs and dihedral angles from J-couplings) are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

Table 1: Representative ¹H NMR Chemical Shifts (in ppm) for a Hypothetical Peptide Containing a beta-Amino Acid in CDCl₃

| Residue | NH | Hα | Hβ | Other |

|---|---|---|---|---|

| Fmoc | 7.78 (d) | 4.25 (t) | - | 7.6-7.3 (m, Ar-H) |

| Residue i-1 | 8.10 (d) | 4.50 (q) | 1.80 (m) | - |

| D-beta-Methylisoleucine | 7.95 (d) | 4.10 (m) | 2.15 (m) | 0.95 (d, γ-CH₃), 0.90 (t, δ-CH₃), 1.15 (d, β-CH₃) |

Note: This table contains hypothetical data for illustrative purposes.

The incorporation of a D-amino acid and a beta-amino acid like D-beta-methylisoleucine can significantly influence the secondary structure. The CD spectrum of a peptide containing this residue can be compared to reference spectra for canonical secondary structures to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations. americanpeptidesociety.orgresearchgate.net

α-Helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheet: Typically shows a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org

β-Turn: The CD spectra of β-turns are more varied. For instance, a type II β-turn can be characterized by two positive bands around 230 nm and 202 nm. nih.gov

Random Coil: Exhibits a strong negative band below 200 nm. americanpeptidesociety.org

By analyzing the CD spectrum of a peptide containing this compound, researchers can gain initial insights into its conformational preferences, which can then be further investigated by higher-resolution techniques like NMR.

Table 2: Characteristic CD Maxima and Minima for Different Peptide Secondary Structures

| Secondary Structure | Positive Maximum (nm) | Negative Minimum (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Type II β-Turn | ~202, ~230 | - |

Note: The exact positions and intensities of the bands can vary depending on the specific peptide sequence and solvent conditions.

Computational Modeling and Theoretical Studies

Computational methods are powerful complements to experimental techniques, providing a dynamic and energetic perspective on peptide conformation. Molecular dynamics simulations and quantum mechanical calculations can be used to explore the conformational landscape, predict stable structures, and understand the factors governing conformational preferences.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For a peptide containing this compound, MD simulations can provide insights into its flexibility, conformational transitions, and interactions with the solvent.

A typical MD simulation protocol involves:

System Setup: An initial 3D structure of the peptide is generated. This could be an extended conformation or a structure derived from NMR data. The peptide is then placed in a simulation box filled with a chosen solvent model (e.g., explicit water).

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) may need to be supplemented with specific parameters for the non-standard this compound residue. fu-berlin.de

Simulation: The simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to allow the peptide to explore its conformational space.

Analysis: The resulting trajectory is analyzed to identify stable conformations, calculate structural properties (e.g., RMSD, radius of gyration), and visualize the dynamic behavior of the peptide.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Peptide

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E (for explicit water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of a molecule compared to the classical approximations used in MD simulations. QM methods, such as Density Functional Theory (DFT), can be used to:

Optimize Geometries: Refine the structures of different peptide conformers obtained from MD simulations or NMR experiments to find their minimum energy geometries.

Calculate Relative Energies: Determine the relative stabilities of different conformations. This can help to identify the most likely structures to be populated in solution. scirp.orgresearchgate.netscirp.org

Analyze Intramolecular Interactions: Investigate the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize specific conformations.

Due to their computational cost, QM calculations are typically performed on smaller model systems, such as di- or tri-peptides, to understand the intrinsic conformational preferences of the this compound residue. nih.gov

Table 4: Hypothetical Relative Conformational Energies of a Dipeptide Containing a beta-Amino Acid Calculated by DFT

| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|

| A | (-80°, 150°) | 0.00 |

| B | (60°, 60°) | 1.25 |

Note: This table contains hypothetical data for illustrative purposes.

The ultimate goal of structural and conformational analysis is often to understand how the three-dimensional structure of a peptide relates to its biological activity. By combining the structural data from spectroscopy and the conformational and energetic insights from computational modeling, it is possible to build Structure-Activity Relationship (SAR) models. acs.org

Even without specific biological data for a novel peptide, the detailed structural characterization can provide hypotheses about its potential function. For example, if a peptide containing this compound is found to adopt a stable β-turn conformation, it could be hypothesized to mimic a β-turn in a native protein and thus potentially inhibit a protein-protein interaction. The steric bulk of the beta-methyl group and the D-configuration of the amino acid will influence the shape and accessibility of the peptide surface, which are critical determinants of its interaction with biological targets. Further studies involving the synthesis and biological evaluation of a series of analogs would then be required to validate these hypotheses and refine the SAR model.

Stereochemical Purity and Configurational Analysis

The precise stereochemistry of amino acid building blocks is paramount in peptide science, as it dictates the three-dimensional structure, and consequently the function, of the final peptide. For peptides incorporating non-proteinogenic amino acids like D-beta-methylisoleucine, rigorous analysis of stereochemical purity and absolute configuration is a critical aspect of characterization.

Analytical Methods for Enantiomeric Purity Determination (e.g., GC-MS, HPLC with Chiral Stationary Phases, Marfey's Analysis)

The enantiomeric purity of this compound is crucial for its use in solid-phase peptide synthesis. The presence of even small amounts of the corresponding L-enantiomer can significantly impact the purity and properties of the final peptide. phenomenex.com Several analytical techniques are employed to determine the enantiomeric excess (ee) with high precision.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for the direct separation of enantiomers. phenomenex.comdntb.gov.ua This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

Polysaccharide-Based CSPs: Columns with stationary phases derived from cellulose (B213188) or amylose (B160209) are highly effective for resolving N-protected amino acids. phenomenex.comresearchgate.net For Fmoc-amino acids, separations are typically performed in reversed-phase mode, using mobile phases consisting of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA). phenomenex.comwindows.net

Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases based on antibiotics like teicoplanin and vancomycin (B549263) have demonstrated broad selectivity for N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com These columns can operate in different modes (reversed-phase, polar organic), providing flexibility in method development. sigmaaldrich.com

Protein-Based CSPs: Columns utilizing proteins such as ovomucoid have also been found to be versatile for the direct resolution of various protected amino acids without the need for derivatization. tandfonline.com

The high level of precision required for peptide synthesis, often demanding an enantiomeric purity of ≥99.8% ee, can be achieved using chiral HPLC. phenomenex.com

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Conditions (for Fmoc-amino acids) | Key Advantages |

| Polysaccharide-Based (e.g., Lux Cellulose-1, Cellulose-2) | Reversed-phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) phenomenex.comwindows.net | High resolution, broad applicability, robust performance. phenomenex.com |

| Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Reversed-phase or Polar Organic Mode sigmaaldrich.com | Multimodal capability, excellent selectivity for N-blocked amino acids. sigmaaldrich.com |

| Protein-Based (e.g., Ultron Ovomucoid) | Isocratic elution with phosphate (B84403) buffers and organic modifiers. tandfonline.com | Versatile for diverse structures, no derivatization needed. tandfonline.com |

Marfey's Analysis is a reliable indirect method for determining the absolute configuration and enantiomeric purity of amino acids, including non-proteinogenic and N-methylated variants. nih.govacs.org The method involves derivatizing the amino acid hydrolysate with Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). acs.orgresearchgate.net

The process consists of the following steps:

Hydrolysis of the peptide to release the constituent amino acids.

Derivatization of the amino acid mixture with L-FDAA, which reacts with the primary or secondary amine of the amino acids to form diastereomeric adducts.

Separation of these diastereomers using standard reversed-phase HPLC (e.g., on a C8 or C18 column) and detection via UV absorbance at 340 nm. acs.orgnih.gov

Comparison of the retention times with those of derivatized D- and L-amino acid standards. The L-amino acid derivative typically elutes earlier than the D-amino acid derivative.

A significant advantage of Marfey's method is that both the L- and D-enantiomers of the derivatizing agent are commercially available. acs.org This allows for unambiguous confirmation of configuration, as derivatizing with D-FDAA will invert the elution order of the resulting diastereomers. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for enantiomeric analysis. This method typically requires derivatization of the amino acid to increase its volatility and thermal stability, for instance, by esterification of the carboxyl group and acylation of the amino group. The derivatized amino acids are then separated on a chiral capillary column. While highly sensitive, the requirement for derivatization and the thermal conditions make HPLC the more common choice for non-volatile compounds like Fmoc-amino acids.

Impact of Chirality on Peptide Self-Assembly and Supramolecular Structures

The chirality of the constituent amino acids is a fundamental factor that governs the self-assembly of peptides into ordered supramolecular structures. researchgate.netnih.gov The specific stereochemistry of residues like D-beta-methylisoleucine within a peptide sequence profoundly influences secondary structure formation, which in turn dictates the morphology of the resulting nanomaterials.

Homochiral peptides, composed exclusively of either L- or D-amino acids, have a strong propensity to form well-defined secondary structures, most notably β-sheets. mdpi.com In these structures, peptide backbones are arranged in parallel or antiparallel fashion and are stabilized by a network of intermolecular hydrogen bonds. nih.gov These β-sheets act as fundamental building blocks that can further assemble through hydrophobic and other non-covalent interactions into higher-order structures such as nanofibers, nanotubes, and hydrogels. nih.gov

The introduction of a D-amino acid into an L-peptide sequence (or vice versa), creating a heterochiral peptide, can significantly alter this self-assembly pathway. researchgate.netnih.gov

Disruption of β-Sheet Formation: The altered stereochemistry can introduce steric hindrance that breaks the regular hydrogen-bonding pattern required for stable β-sheet propagation, thereby inhibiting or modifying the assembly process. nih.gov

Formation of Novel Nanostructures: In some cases, heterochirality does not prevent assembly but rather directs it toward different morphologies. For example, while a homochiral peptide might form fibrils, its heterochiral counterpart could assemble into nanotubes or nanoribbons. nih.gov This is because the altered stereochemistry can favor specific molecular packing arrangements that are inaccessible to the homochiral sequence. researchgate.netnih.gov

Control of Supramolecular Handedness: The chirality at the molecular level is directly translated to the macroscopic handedness of the assembled structure. For instance, peptides containing L-amino acids often form left-handed helical fibrils, while those with D-amino acids form right-handed ones. acs.org The incorporation of D-beta-methylisoleucine can thus be used to tune the helicity of the resulting supramolecular polymer.

The site of the chiral alteration and the nature of the amino acid side chain are critical factors; in some instances, changing the chirality of a single residue is sufficient to completely switch the morphology of the assembled structure. nih.gov This principle allows for the rational design of peptide-based biomaterials with tailored structures and properties by strategically incorporating D-amino acids like D-beta-methylisoleucine.

| Peptide Chirality | Typical Secondary Structure | Common Supramolecular Assembly Outcome |

| Homochiral (All-L or All-D) | Stable β-sheets, α-helices mdpi.com | Extended nanofibers, fibrils, crystalline structures. ub.edu |

| Heterochiral (Mixed L and D) | Disrupted or altered secondary structures (e.g., turns, unique folds) nih.gov | Can inhibit assembly or lead to distinct structures like nanotubes, nanoribbons, or stable hydrogels. researchgate.netnih.gov |

Emerging Research Directions and Future Perspectives

Integration into Novel Biomaterials and Self-Assembling Peptide Systems

The design of new biomaterials increasingly relies on the principles of molecular self-assembly, where simple building blocks spontaneously organize into complex, functional nanostructures. Fmoc-protected amino acids have emerged as excellent candidates for creating these materials, particularly hydrogels, due to the ability of the aromatic Fmoc groups to drive assembly through π-π stacking interactions. mdpi.comnih.gov This process, complemented by hydrogen bonding between the amino acid moieties, leads to the formation of fibrillar networks that can entrap water to form gels. rsc.orghw.ac.ukrsc.org

The incorporation of Fmoc-d-beta-methylisoleucine into these systems offers several distinct advantages:

Controlled Nanostructure Formation: The significant steric bulk introduced by the beta-methyl groups can precisely control the geometry and packing of the self-assembling peptides. nih.govchemrxiv.org This allows for the rational design of specific nanostructures, such as nanotubes, nanoribbons, or nanosheets, by modulating the non-covalent interactions that govern the assembly process. chemrxiv.orgchemrxiv.org The hydrophobicity of the amino acid side chain is a critical factor in determining the properties of the resulting hydrogel, and the beta-methyl groups add to this characteristic. nih.gov

Enhanced Enzymatic Stability: A primary challenge for biomaterials used in biological environments is their susceptibility to degradation by proteases. Peptides and materials constructed from β-amino acids are known to be metabolically stable and exhibit substantial resistance to proteolytic enzymes. acs.orgnih.gov The combination of a D-amino acid backbone with beta-methylation makes peptides containing this residue exceptionally resistant to degradation, a crucial property for long-lasting tissue engineering scaffolds and drug delivery vehicles. nih.govrsc.orgbiorxiv.org

Tunable Mechanical Properties: The unique folding patterns and predictable side-chain arrangements of β-peptides, often referred to as foldamers, allow for the engineering of materials with specific mechanical properties. nih.gov By integrating this compound, it is possible to create stiffer and more robust hydrogels suitable for applications in regenerative medicine and as scaffolds that mimic the native extracellular matrix. rsc.org

Role in Advanced Combinatorial Peptide Library Construction

Combinatorial chemistry is a powerful tool for discovering new ligands and therapeutic agents. nih.gov Synthetic peptide libraries, particularly those constructed using the "one-bead-one-compound" (OBOC) method with Fmoc chemistry, offer significant advantages over biological libraries like phage display. mdpi.comescholarship.org A key benefit is the ability to incorporate a vast diversity of unnatural amino acids, which is not possible in ribosome-based systems. merckmillipore.comresearchgate.net

This compound is an exemplary building block for constructing advanced combinatorial libraries for several reasons:

Expanded Chemical Diversity: The use of unnatural amino acids like β-amino acids dramatically expands the chemical space that can be explored in a library. merckmillipore.com This increases the probability of identifying novel peptide-based drug candidates with high affinity and specificity for their targets.

Inherent Proteolytic Resistance: One of the main limitations of peptide-based drugs is their rapid degradation in the body. rsc.org By constructing libraries with building blocks like this compound, every peptide synthesized already possesses a high degree of stability against proteases. acs.orgbiorxiv.org This streamlines the drug discovery process by eliminating the need for post-discovery modifications to enhance stability.

Conformational Constraint: The beta-methyl groups impose significant conformational restrictions on the peptide backbone. nih.gov This "pre-organization" can lock peptides into specific secondary structures, such as helices or turns, which are often required for potent biological activity. acs.org Libraries of these conformationally defined peptides are powerful tools for targeting challenging protein-protein interactions or complex receptor sites.

Development of Highly Specific Biochemical Probes and Tools

Unnatural amino acids are indispensable tools for probing complex biological systems and elucidating protein structure and function. bitesizebio.comacs.org Peptides that incorporate this compound can be designed as highly specialized molecular probes with enhanced stability and specificity.

The unique attributes of this compound are being leveraged in the following ways:

Potent Enzyme Inhibitors: The steric hindrance provided by the beta-methyl groups can be exploited to design highly potent and selective enzyme inhibitors. By mimicking the geometry of a transition state or by directly blocking an enzyme's active site, peptides containing this residue can serve as powerful tools for studying enzyme mechanisms and validating new drug targets.

Conformationally Locked Ligands: The ability of β-amino acids to form stable, predictable secondary structures is critical for designing high-affinity ligands for biological receptors. acs.orgnih.gov Peptides incorporating this compound can be synthesized to mimic specific structural motifs, such as β-turns, enabling them to bind with high specificity to their targets. This makes them valuable probes for studying receptor signaling and function.

Metabolically Stable Probes: A major requirement for effective biochemical probes, especially for in-cell or in-vivo studies, is stability against degradation. The inherent resistance of peptides containing D-amino acids and β-amino acids to proteolysis ensures that these probes have a longer functional lifetime in complex biological media. acs.orgrsc.orgbiorxiv.org This allows for more reliable and extended experimental observations without the complication of probe degradation.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the solid-phase synthesis of Fmoc-D-β-methylisoleucine?

- Methodological Answer :

- Step 1 : Use a resin-bound Fmoc-protected amino acid with orthogonal protecting groups for side chains. Optimize coupling efficiency (e.g., HATU/DIPEA in DMF) by monitoring via Kaiser test .

- Step 2 : Introduce β-methyl branching via alkylation or asymmetric catalysis, ensuring stereochemical control. Validate enantiomeric excess (ee) using chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) .

- Step 3 : Cleave the product from the resin with TFA/water/TIS (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the purity and structural identity of Fmoc-D-β-methylisoleucine?

- Methodological Answer :

- Purity : Use analytical HPLC (≥95% purity threshold) with UV detection at 254 nm. Confirm absence of diastereomers via gradient elution .

- Structural Identity :

- NMR : Assign peaks for β-methyl protons (δ 0.8–1.2 ppm in H NMR) and Fmoc aromatic protons (δ 7.2–7.8 ppm). Verify via C NMR for carbonyl (C=O) and quaternary carbons .

- Mass Spectrometry : Confirm molecular ion [M+H] via ESI-MS (theoretical mass: CHNO, calc. 375.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chiral stability data for Fmoc-D-β-methylisoleucine under varying solvent conditions?

- Methodological Answer :

- Approach 1 : Conduct comparative stability studies in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Monitor racemization via circular dichroism (CD) spectroscopy at 220–250 nm .

- Approach 2 : Use DFT calculations (e.g., Gaussian 16) to model solvent effects on transition-state energetics during epimerization. Correlate computational results with experimental ee values .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify solvent parameters (dielectric constant, H-bonding capacity) driving instability .

Q. What strategies are effective for incorporating Fmoc-D-β-methylisoleucine into peptide sequences prone to aggregation during SPPS?

- Methodological Answer :

- Strategy 1 : Use pseudoproline dipeptides or backbone amide protectants (e.g., Hmb) to disrupt β-sheet formation. Monitor aggregation via FT-IR (amide I band at 1620–1640 cm) .

- Strategy 2 : Optimize coupling temperature (4°C vs. RT) and solvent (e.g., DMF/NMP mixtures) to reduce steric hindrance. Validate via MALDI-TOF MS for truncated sequences .

Q. How can researchers validate the conformational impact of β-methyl substitution in Fmoc-D-β-methylisoleucine within peptide helices?

- Methodological Answer :

- Experimental Design :

- Synthesize model peptides (e.g., Ala-X-Ala tripeptides) and analyze via X-ray crystallography or solution NMR (NOESY for interproton distances) .

- Compare helical propensity (e.g., via CD spectroscopy) with non-methylated analogs.

- Computational Support : Perform MD simulations (AMBER or CHARMM force fields) to quantify steric effects on helix stability .

Data Analysis & Reporting Guidelines

Q. How should researchers address discrepancies between computational predictions and experimental data for Fmoc-D-β-methylisoleucine’s solubility?

- Methodological Answer :

- Step 1 : Re-evaluate force field parameters in solubility simulations (e.g., COSMO-RS vs. experimental logP).

- Step 2 : Validate via phase solubility studies (e.g., shake-flask method) in buffered aqueous solutions (pH 2–10).

- Reporting : Disclose solvent purity, temperature, and equilibration time in metadata to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.